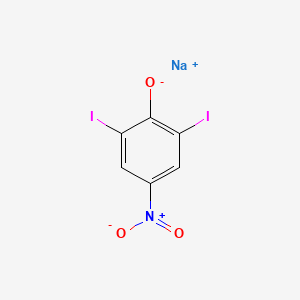

Disophenol sodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

89465-91-8 |

|---|---|

Molecular Formula |

C6H2I2NNaO3 |

Molecular Weight |

412.88 g/mol |

IUPAC Name |

sodium;2,6-diiodo-4-nitrophenolate |

InChI |

InChI=1S/C6H3I2NO3.Na/c7-4-1-3(9(11)12)2-5(8)6(4)10;/h1-2,10H;/q;+1/p-1 |

InChI Key |

SRSIPZANKZYBTO-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1I)[O-])I)[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Significance of Disophenol Sodium As a Research Probe in Chemical Biology

In the field of chemical biology, research probes are essential tools for elucidating complex biological processes. chemicalprobes.orgmdpi.commpg.deinstitut-curie.org Disophenol sodium serves as a valuable probe, primarily due to its ability to act as an uncoupler of oxidative phosphorylation. nih.govivis.org This characteristic allows researchers to investigate cellular energy metabolism and mitochondrial function.

By disrupting the proton gradient across the inner mitochondrial membrane, this compound disconnects substrate oxidation from ATP synthesis, leading to an increase in metabolic rate and heat production. nih.govivis.orgwikipedia.org This mechanism is analogous to that of the well-known uncoupling agent 2,4-dinitrophenol (B41442) (DNP). nih.govwikipedia.org The ability to modulate mitochondrial function makes this compound a useful tool for studying the physiological and pathological roles of mitochondria in various cellular contexts.

Research has utilized Disophenol to explore the consequences of mitochondrial uncoupling. For instance, it has been employed in parasitology studies to investigate the metabolism of helminths. nih.govcsiropedia.csiro.au By observing the effects of Disophenol on parasites like Haemonchus contortus, researchers can gain insights into their energy pathways and identify potential targets for new anthelmintic drugs. nih.gov

Historical Context of Disophenol Sodium in Fundamental Chemical Investigations

The investigation of nitrophenolic compounds, including Disophenol, has a significant history in chemical and biomedical research. Initially recognized for their biological effects, these compounds became subjects of study to understand their mechanisms of action.

Historically, Disophenol was identified as a potent anthelmintic agent. csiropedia.csiro.au A notable paper by H.M. Gordon in 1974 described it as a "remarkable anthelmintic." csiropedia.csiro.au Early research focused on its efficacy against various parasites, which laid the groundwork for subsequent mechanistic studies. nih.govnih.gov

The broader class of nitrophenols, to which Disophenol belongs, was investigated for their ability to interfere with fundamental biological processes. nih.govwikipedia.org The discovery in 1948 that 2,4-dinitrophenol (B41442) (DNP) acts as a protonophore, uncoupling substrate oxidation from ATP production, was a landmark in biochemistry. nih.gov This understanding provided a framework for investigating the mode of action of other nitrophenols like Disophenol. ivis.org

Structural Basis for Biochemical Reactivity of Disophenol Sodium

Established Synthetic Pathways for this compound Synthesis

The synthesis of Disophenol (2,6-diiodo-4-nitrophenol) is primarily achieved through the electrophilic iodination of p-nitrophenol. The strong activating and ortho-directing effects of the hydroxyl group, combined with the deactivating effect of the nitro group, facilitate the regioselective introduction of two iodine atoms at the positions ortho to the hydroxyl group.

A common laboratory and industrial method involves the direct iodination of p-nitrophenol using an iodine source in the presence of an oxidizing agent or a catalyst. One established method involves reacting p-nitrophenol with sodium iodide and sodium chlorite (B76162) in an aqueous methanol (B129727) solution. google.com The reaction is initiated by the addition of hydrochloric acid, which generates the active iodinating species in situ. google.com This one-pot synthesis is efficient, avoids the need to isolate intermediates like iodine monochloride, and is suitable for larger-scale production. google.com The final product, Disophenol, is then typically converted to its more water-soluble sodium salt, this compound, by treatment with a sodium base like sodium hydroxide.

The reaction proceeds by mixing an aqueous solution of sodium iodide and sodium chlorite with a methanol solution of p-nitrophenol. The temperature is controlled, and hydrochloric acid is added to facilitate the reaction. google.com The molar ratios of the reactants are critical for achieving a high yield. google.com

An analogous synthesis for a related compound, 2,6-dibromo-4-nitrophenol (B181593), involves the direct bromination of p-nitrophenol with bromine in glacial acetic acid. orgsyn.org This highlights a general strategy for the di-halogenation of p-nitrophenol at the 2 and 6 positions.

| Starting Material | Reagents | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol | Sodium iodide, Sodium chlorite, Hydrochloric acid | Methanol/Water | Temperature control (0-50°C), pH adjustment | Disophenol | google.com |

| p-Nitrophenol | Bromine | Glacial Acetic Acid | Stirring at room temperature, followed by warming | 2,6-Dibromo-4-nitrophenol (analogue) | orgsyn.org |

Advanced Methodologies for the Preparation of this compound Derivatives

The preparation of this compound derivatives is essential for probing its biological activity. Advanced synthetic methodologies allow for precise modifications of the core structure.

Regioselective functionalization is key to creating specific analogues of Disophenol. This can involve modifying the starting materials before synthesis or directly functionalizing the Disophenol core.

Nitration of Substituted Phenols: To create analogues with different substitution patterns on the aromatic ring, one could start with substituted phenols and perform regioselective nitration. For example, using nitrating agents like strontium nitrate (B79036) or benzyltriphenylphosphonium (B107652) nitrate in the presence of silica-supported sulfuric acid can achieve regioselective mono-nitration of phenols under solvent-free conditions. researchgate.net Copper(II) nitrate trihydrate has also been shown to be an efficient and regioselective reagent for the mono-nitration of various phenols. researchgate.net These methods offer alternatives to the harsh conditions of traditional nitric and sulfuric acid mixtures, which can lead to over-nitration and side products. researchgate.net

Directed C-H Functionalization: Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds. Chelation-assisted, transition-metal-catalyzed reactions can achieve highly regioselective modifications. acs.org For instance, copper-catalyzed ortho-nitration of N,1-diaryl-5-aminotetrazoles demonstrates a method for introducing a nitro group at a specific position directed by a functional group, which can later be removed. acs.org Similar strategies could be envisioned for the synthesis of complex Disophenol analogues by using directing groups on the phenol ring to guide the introduction of various substituents. Recent advances have focused on the C-H functionalization of free phenols, overcoming the challenge of selectivity without the need for protecting or directing groups. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules, often with high stereoselectivity. nih.gov While specific chemoenzymatic routes to Disophenol are not widely reported, the principles can be applied to generate novel derivatives.

Enzymes such as lipases, peroxidases, and oxidases can be employed for the selective modification of phenolic compounds. nih.govfrontiersin.org For instance, catalytic antibodies have been shown to catalyze the nitration of phenol with regioselectivity toward the ortho position. nih.gov Lipases are frequently used for the enantioselective acylation or deacylation of racemic alcohols, a strategy that could be applied to a Disophenol analogue bearing a chiral side chain. nih.gov A diversity-oriented strategy combining enzymatic glycan assembly with chemical lipid remodeling has been used to synthesize complex glycosphingolipids, demonstrating how enzymatic and chemical steps can be powerfully combined. nsf.gov Such a hybrid approach could be adapted to build complex derivatives of Disophenol, for example, by enzymatically attaching a sugar moiety to a functionalized analogue.

| Methodology | Example Transformation | Potential Application for Disophenol Analogues | Reference |

|---|---|---|---|

| Regioselective Nitration | Mono-nitration of phenols using Cu(NO₃)₂·3H₂O | Synthesis of mono-nitro-diiodo-phenols or phenols with alternative substitution patterns. | researchgate.net |

| Directed C-H Functionalization | Cu-catalyzed ortho-nitration of N,1-diaryl-5-aminotetrazoles | Introduction of new functional groups at specific positions on the phenyl ring. | acs.org |

| Chemoenzymatic Synthesis | Lipase-catalyzed enantioselective acetylation of alcohols | Resolution of chiral derivatives or synthesis of enantiomerically pure analogues. | nih.gov |

Design Principles for Modulating this compound Structure for Mechanistic Research

Modifying the structure of this compound is a key strategy for investigating its mechanism of action, particularly as an anthelmintic agent. crimsonpublishers.com The design of new analogues is guided by principles aimed at probing the roles of its key functional groups: the phenolic hydroxyl, the nitro group, and the two iodine atoms.

Role of the Phenolic Hydroxyl Group: The acidity and hydrogen-bonding capability of the hydroxyl group are likely crucial for its biological activity. Analogues can be synthesized where the hydroxyl group is replaced by an ether (O-CH₃) or an ester (O-C(O)CH₃) to determine if the free phenol is necessary. This tests its role as a proton donor or as a hydrogen bond donor/acceptor in interactions with a biological target.

Role of the Iodine Atoms: The bulky and lipophilic iodine atoms are significant structural features. Their role can be investigated by synthesizing analogues with other halogens (Br, Cl, F) to probe the effect of size and electronegativity. Analogues with only one iodine atom (2-iodo-4-nitrophenol) or with the iodine atoms at different positions would also provide insight into the structural requirements for activity. The lipophilicity of the drug is a major determinant of its ability to reach therapeutic concentrations within target parasites, and modifying the halogen substituents directly modulates this property. crimsonpublishers.com

Isotopic Labeling Techniques for this compound in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system or to elucidate reaction mechanisms. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), the labeled molecule can be tracked and identified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsymeres.com

For this compound, isotopic labeling can be used in several ways for mechanistic studies:

Metabolic Pathway Analysis: Synthesizing Disophenol with a ¹³C-labeled aromatic ring would allow its metabolic products to be traced in vivo or in vitro. By analyzing the mass spectra of metabolites, researchers can identify fragments containing the ¹³C label, thus mapping the biotransformation pathways of the drug.

Mechanism of Action Studies: Deuterium (B1214612) (²H) labeling can be used to probe reaction mechanisms through the kinetic isotope effect (KIE). symeres.com For example, if a C-H bond on the aromatic ring is broken in the rate-determining step of its interaction with a target enzyme, replacing that hydrogen with deuterium would slow down the reaction. Synthesizing a deuterated Disophenol analogue could thus provide evidence for such a mechanism.

Target Identification and Binding Studies: Labeling Disophenol with ¹³C or ¹⁵N would facilitate NMR studies of its interaction with potential biological targets, such as proteins. symeres.comnih.gov Changes in the NMR signals of the labeled atoms upon binding can provide detailed information about the binding site and the conformation of the drug when bound to its receptor. nih.gov The incorporation of isotopes can be achieved by using labeled starting materials in the synthesis, such as ¹³C-labeled p-nitrophenol. symeres.com

Chromatographic Methodologies for this compound and Metabolites

Chromatography is the cornerstone of separation science, and its advanced iterations provide the high resolution and sensitivity required for complex analyses.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the analysis of phenolic compounds. For this compound, which possesses chromophores, UV-Vis detection is a common approach. measurlabs.com Advanced detectors, such as a Diode Array Detector (DAD), offer significant advantages by providing spectral information across a range of wavelengths simultaneously. nih.gov This capability is crucial for method development, peak purity assessment, and identifying co-eluting substances. nih.gov

Method development for nitrophenols often involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer like phosphoric or acetate (B1210297) acid and an organic modifier like acetonitrile (B52724) or methanol), pH, and flow rate to achieve optimal separation on a reversed-phase column (e.g., C8 or C18). nih.govchromatographyonline.com An isocratic HPLC method for determining various nitrophenols was developed using a mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v), achieving separation in under 3.5 minutes. chromatographyonline.com The use of such methods allows for the reliable quantification of the parent compound in research samples.

Table 1: Example HPLC-DAD Method Parameters for Nitrophenol Analysis This table is a composite example based on typical methodologies for related compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-C8 (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | 0.05 M Phosphoric Acid: Acetonitrile: Methanol (40:48:12, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Diode Array Detector (DAD) at 228 nm | nih.gov |

| Column Temperature | 25°C | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC. By utilizing columns with sub-2 µm particle sizes, UHPLC achieves much higher separation efficiency, greater resolution, and faster analysis times. researchgate.netamericanpharmaceuticalreview.com These features are particularly advantageous for resolving this compound from its structurally similar metabolites or from complex matrix components. americanpharmaceuticalreview.com The increased sensitivity of UHPLC is also critical for detecting trace levels of the compound or its byproducts. americanpharmaceuticalreview.comresearchgate.net

For nitrophenolic compounds, UHPLC methods can significantly reduce run times while maintaining or even improving separation. researchgate.net For instance, a UHPLC system can be used for the selective analysis of compounds with nitro groups, often employing columns like pentafluorophenyl (PFP) that offer unique selectivity for halogenated and polar aromatic compounds. thermofisher.comshimadzu.com The combination of a UHPLC system with advanced technology, such as injectors designed to reduce dispersion, results in excellent peak shape and exceptional reproducibility, which is vital for quantitative research. thermofisher.com

Two-Dimensional Chromatography (2D-LC) for Complex Matrices

When analyzing this compound in highly complex matrices such as biological tissues or environmental samples, one-dimensional chromatography may not provide sufficient resolving power. nih.gov Comprehensive two-dimensional liquid chromatography (LCxLC) is an attractive approach that dramatically increases peak capacity by subjecting the sample to two different separation mechanisms. nih.govmdpi.com In this technique, fractions from the first dimension (¹D) column are systematically transferred to a second, orthogonal dimension (²D) column for further separation. nih.gov

A common LCxLC setup for polar and non-polar compounds might involve a Hydrophilic Interaction Liquid Chromatography (HILIC) separation in the first dimension and a Reversed-Phase (RP) separation in the second. nih.gov The orthogonality of the two systems ensures that compounds that co-elute in the first dimension are separated in the second, providing a much cleaner and more detailed chromatogram. chromatographyonline.comchromatographytoday.com This enhanced resolution is critical for distinguishing metabolites from endogenous matrix interferences, a common challenge in metabolomics studies. chromatographyonline.com The peak capacity of LCxLC can reach several thousands, making it a powerful tool for comprehensive sample characterization. nih.gov

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing mass-to-charge ratio information that allows for the identification and structural elucidation of molecules.

LC-MS/MS for Metabolite Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites. youtube.commdpi.com This technique offers superior sensitivity and specificity compared to UV detection. mdpi.com In a typical workflow, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to this compound or a suspected metabolite is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). mdpi.com

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for confident quantification even at very low concentrations. nih.gov For metabolite identification, a common strategy involves searching for predicted metabolites based on known biotransformation pathways (e.g., hydroxylation, glucuronidation). mdpi.com For example, a neutral loss scan can detect the loss of a glucuronide group (176 Da), while a precursor ion scan can identify all metabolites that fragment to a common core structure. mdpi.com These targeted approaches, combined with full scan data, enable the comprehensive profiling of this compound metabolites in in vitro and in vivo research models. mdpi.comnih.gov

Table 2: Hypothetical LC-MS/MS Transitions for Disophenol and Potential Metabolites This table is illustrative, showing potential biotransformations and the resulting mass changes that would be monitored.

| Compound | Biotransformation | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Monitored Transition (SRM) |

|---|---|---|---|---|

| Disophenol | Parent Drug | 348.9 | (Hypothetical fragment) | 348.9 → (Product Ion) |

| Hydroxy-Disophenol | Hydroxylation (+16 Da) | 364.9 | (Hypothetical fragment) | 364.9 → (Product Ion) |

| Disophenol Glucuronide | Glucuronidation (+176 Da) | 524.9 | 348.9 (Loss of Glucuronide) | 524.9 → 348.9 |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Novel Derivatives and Degradants

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements (typically to four or five decimal places). hovione.comnih.gov This capability is crucial for determining the elemental composition of an unknown compound, which is the first step in its structural elucidation. hovione.comresearchgate.net When investigating novel derivatives or forced degradation products of this compound, HRMS is invaluable. actascientific.comnih.gov

Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between ions with very similar masses (isobars), significantly increasing confidence in compound identification. nih.govresearchgate.net By combining accurate mass measurements of the precursor ion with the accurate masses of its fragment ions (obtained via MS/MS experiments on the HRMS instrument), chemists can piece together the structure of a previously unknown degradant or metabolite. lcms.cz Data-independent acquisition (DIA) strategies further enhance this by collecting MS/MS data for all ions in a sample, ensuring that no potential compounds of interest are missed. lcms.cz This comprehensive dataset is critical for identifying unexpected transformation products that may arise from environmental exposure or within a biological system. lcms.czmdpi.com

Ion Mobility Spectrometry (IMS-MS) for Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the structural characterization of molecules, offering insights into their size, shape, and conformational landscape. chemrxiv.orgwhiterose.ac.uk This technique separates ions in the gas phase based on their differential mobility through a buffer gas, which is influenced by their charge, shape, and collision cross-section (CCS). chemrxiv.orgfrontiersin.org While direct, detailed research findings on the application of IMS-MS specifically for the conformational analysis of this compound are not extensively documented in publicly available literature, the principles of the technique allow for a theoretical framework of its application.

For a molecule like this compound, IMS-MS could provide valuable data on its three-dimensional structure in the gas phase. The sodium salt of 2,6-diiodo-4-nitrophenol would be introduced into the mass spectrometer, and the resulting ion's travel time through the ion mobility cell would be measured. This information allows for the calculation of its CCS. chemrxiv.org Different conformations of the disophenol anion would, in theory, present different shapes and therefore exhibit distinct drift times, enabling their separation and characterization. nih.govnih.gov

Furthermore, IMS-MS, when coupled with tandem mass spectrometry (MS/MS), could be used to probe the conformational stability of the this compound ion. By inducing fragmentation and analyzing the resulting product ions' mobility, researchers could gain a deeper understanding of the molecule's structural dynamics. chemrxiv.org Computational modeling, such as Density Functional Theory (DFT), can be used in conjunction with experimental IMS-MS data to generate and validate theoretical structures and their corresponding CCS values, providing a more comprehensive picture of the molecule's conformational preferences. chemrxiv.org

Spectroscopic Investigations of this compound Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for studying intermolecular interactions. mdpi.comresearchgate.net For this compound, which has the IUPAC name sodium 2,6-diiodo-4-nitrophenolate, NMR provides detailed information about the chemical environment of each atom. nih.gov

In a typical ¹H NMR spectrum of the parent compound, 2,6-diiodo-4-nitrophenol, the aromatic protons would appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. scispace.com A study on the iodination of 4-nitrophenol (B140041) to form 2,6-diiodo-4-nitrophenol reported the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), showing a singlet at 8.60 ppm for the two equivalent aromatic protons. scispace.com Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule, confirming the substitution pattern. spectrabase.com

NMR is also highly effective for studying binding interactions. gu.sespringernature.com For instance, changes in the chemical shifts of the protons and carbons of disophenol upon interaction with another molecule can indicate the binding site and the nature of the interaction. mdpi.com Titration experiments, where increasing amounts of a binding partner are added to a solution of this compound, can be monitored by NMR to determine binding stoichiometry and affinity. mdpi.comrsc.org The large difference in mass and, consequently, in rotational correlation times between a small molecule like disophenol and a larger binding partner (e.g., a protein) can be exploited in various NMR experiments to probe these interactions. springernature.com While specific NMR binding studies involving this compound are not widely published, the principles of NMR-based screening are well-established. gu.sespringernature.com

Table 1: Representative NMR Data for 2,6-Diiodo-4-nitrophenol

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | 8.60 | singlet | scispace.com |

| ¹³C | DMSO-d₆ | Not specified | Not specified | spectrabase.com |

| ¹H | DMSO-d₆ | Not specified | Not specified | hmdb.ca |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring chemical reactions by observing changes in the absorption of light by the reactants and products. thermofisher.comrsc.org The technique is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will have a characteristic absorption spectrum. technologynetworks.com

Disophenol, as a nitrophenol derivative, possesses a chromophore that absorbs in the UV-Vis range. nih.gov The formation of 2,6-diiodo-4-nitrophenol from 4-nitrophenol can be monitored by observing the appearance of a new absorption band or a shift in the maximum absorption wavelength (λmax). researchgate.net For instance, the hydrolysis of 4-nitrophenylethanoate can be followed by monitoring the appearance of the 4-nitrophenoxide ion, which has a distinct yellow color and an absorbance maximum around 400 nm. rsc.org Similarly, reactions involving this compound, such as its synthesis or degradation, can be quantitatively followed over time by setting the spectrophotometer to a specific wavelength where the change in absorbance is most significant. thermofisher.comresearchgate.net By plotting absorbance versus time, the kinetics of the reaction, including the rate constant and reaction order, can be determined. thermofisher.comrsc.org

The UV-Vis spectrum of a compound can be influenced by factors such as solvent, pH, and conjugation. researchgate.net For this compound, the phenolate form would exhibit a different spectrum compared to its protonated phenol form, a property that can be exploited in various analytical applications.

Table 2: UV-Vis Spectral Data for Nitrophenolic Compounds

| Compound | Condition/Reaction | λmax (nm) | Observation | Reference |

|---|---|---|---|---|

| 4-Nitrophenoxide ion | Alkaline hydrolysis | 400 | Appearance of yellow chromophore | rsc.org |

| 4-Nitroaniline (4-NA) | Reduction by NaBH₄ | ~379 | Decrease in absorbance over time | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. horiba.comnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. horiba.comnicoletcz.cz Both techniques provide a unique spectral fingerprint of a molecule. horiba.com

For this compound, the IR and Raman spectra would reveal characteristic bands corresponding to its functional groups. s-a-s.org Key vibrational modes would include:

O-H stretching: In the parent phenol, this would be a broad band, which would be absent in the sodium salt.

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Nitro group (NO₂) stretching: Asymmetric and symmetric stretches, usually appearing in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-I stretching: Occurring at lower wavenumbers in the fingerprint region.

Aromatic ring vibrations: A series of bands characteristic of the substituted benzene ring.

The NIST WebBook provides a gas-phase IR spectrum for 2,6-diiodo-4-nitrophenol, which serves as a reference for its vibrational characteristics. nist.gov Similarly, a Raman spectrum for this compound is available in spectral databases. spectrabase.com These spectra are crucial for confirming the identity and purity of the compound, as well as for studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. researchgate.netspectroscopyonline.com

Table 3: General Infrared Absorption Ranges for Functional Groups in Disophenol

| Functional Group | Vibration Type | Characteristic Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C=C | Stretching | 1600-1450 | researchgate.net |

| Asymmetric NO₂ | Stretching | 1560-1500 | General textbook range |

| Symmetric NO₂ | Stretching | 1360-1300 | General textbook range |

| C-O | Stretching | 1260-1000 | researchgate.net |

| C-I | Stretching | ~500-600 | General textbook range |

Note: These are general ranges and the exact positions can vary based on the specific molecular structure and sample state.

Electrophoretic and Automated Flow Techniques in this compound Analysis

Capillary Electrophoresis (CE) for Compound Purity and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oup.comresearchgate.net It is a powerful tool for assessing the purity of compounds and studying molecular interactions. chemrxiv.orgnih.gov Specifically, Capillary Zone Electrophoresis (CZE) is well-suited for the analysis of small ions like the disophenol anion. akjournals.com

In the context of this compound, CZE could be employed to rapidly assess its purity by separating it from any potential impurities, such as starting materials (e.g., 4-nitrophenol) or by-products from its synthesis. researchgate.netnih.gov The separation is typically performed in a narrow-bore fused-silica capillary filled with a buffer solution. oup.com Optimization of separation conditions, such as buffer pH, concentration, and the use of organic modifiers, is crucial for achieving high resolution. oup.comresearchgate.net For nitrophenols, borate (B1201080) buffers at alkaline pH are often used to ensure the compounds are in their anionic form. oup.comakjournals.com

CE is also valuable for studying non-covalent interactions. Affinity Capillary Electrophoresis (ACE) can be used to determine the binding constants between disophenol and various target molecules. This is achieved by observing the change in the migration time of disophenol in the presence of increasing concentrations of the interacting partner in the running buffer. While specific CE studies on this compound are scarce, the methodology has been successfully applied to a wide range of nitrophenolic compounds, demonstrating its applicability. oup.comakjournals.comresearchgate.net

Table 4: Typical Parameters in Capillary Zone Electrophoresis of Nitrophenols

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Buffer | 20 mM Borate | Maintains pH and ionic strength | oup.com |

| pH | 9.1 - 9.9 | Ensures deprotonation of phenols | oup.comakjournals.com |

| Organic Modifier | Acetonitrile or Methanol (10-40% v/v) | Modifies selectivity and resolution | oup.comresearchgate.net |

| Detection | UV Absorbance (e.g., 215, 254, 405 nm) | Quantifies separated components | akjournals.comresearchgate.net |

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) in High-Throughput Screening

In the realm of research and development, particularly in pharmaceutical and environmental sciences, the ability to rapidly screen large numbers of samples is paramount. nuvisan.com High-throughput screening (HTS) necessitates analytical techniques that are not only fast and reliable but also amenable to automation. nuvisan.comtau.ac.il Flow Injection Analysis (FIA) and its successor, Sequential Injection Analysis (SIA), have emerged as powerful tools that meet these demands, offering efficient platforms for the characterization and quantification of various analytes, including phenolic compounds structurally related to this compound. libretexts.orgscirp.orgnih.gov

Flow Injection Analysis (FIA) is an automated method where a discrete sample volume is injected into a continuously flowing carrier stream. libretexts.orgksu.edu.sa This carrier stream can contain reagents that react with the analyte as it is transported through a manifold of tubing. ksu.edu.sa The reaction product then passes through a detector, generating a transient signal, typically in the form of a peak, the height or area of which is proportional to the analyte's concentration. ksu.edu.sa The key advantages of FIA include high sample throughput, reduced reagent consumption, and excellent reproducibility, making it highly suitable for routine and automated analyses. scirp.orgresearchgate.net

Sequential Injection Analysis (SIA) represents an evolution of the FIA principle, offering greater versatility and even lower consumption of reagents and samples. tandfonline.commdpi.com Instead of a continuous flow, SIA utilizes a multiposition valve to precisely aspirate and dispense discrete zones of sample and reagents into a holding coil. tandfonline.com The zones are then sequentially propelled to the detector, where controlled dispersion and reaction occur. tandfonline.com This programmable approach allows for more complex analytical protocols to be performed automatically and makes SIA an environmentally friendlier option due to minimal waste generation. mdpi.com

The application of FIA and SIA to the analysis of phenolic compounds, a class to which this compound (2,6-diiodo-4-nitrophenol) belongs, is well-documented. tandfonline.comnih.gov These methods often rely on colorimetric reactions that produce a detectable chromophore. A common and effective reagent for the determination of phenols is 4-aminoantipyrine (B1666024) (4-AAP), which, in an alkaline medium and in the presence of an oxidizing agent, couples with phenolic compounds to form a colored dye that can be measured spectrophotometrically. tandfonline.comtandfonline.com

Another approach involves the use of voltammetric "electronic tongues," which couple SIA with electrochemical sensors for the simultaneous determination of multiple phenolic compounds. nih.gov This technique leverages the direct oxidation of phenols at an electrode surface to generate a signal, with chemometric methods like artificial neural networks used to deconvolve the overlapping signals from a mixture of analytes. nih.gov

While specific research detailing the FIA or SIA of this compound is not prevalent, the established methods for other nitrophenols and chlorophenols provide a strong basis for its analysis. scirp.orgnih.govresearchgate.net For instance, a flow-injection method for the simultaneous determination of o- and p-nitrophenol has been developed, demonstrating the technique's capability to handle structurally similar compounds. researchgate.net The inherent characteristics of FIA and SIA, such as rapid sampling and automation, position them as ideal techniques for high-throughput screening applications in research contexts where large libraries of compounds need to be evaluated for their properties or concentration. nuvisan.combusinesswire.commetrionbiosciences.com

The table below summarizes typical performance characteristics of FIA and SIA methods for the analysis of phenolic compounds, which can be extrapolated to the potential analysis of this compound.

| Parameter | Flow Injection Analysis (FIA) | Sequential Injection Analysis (SIA) | Reference(s) |

| Analyte | o- and p-nitrophenol | Phenolic Compounds | researchgate.net, tandfonline.com |

| Detection Method | Diode-Array Spectrophotometry | Spectrophotometry | researchgate.net, tandfonline.com |

| Linear Range | 0.1 - 12 mg/L | 0.05 - 25 mg/L | researchgate.net, tandfonline.com |

| Detection Limit | 0.03 mg/L | 0.01 mg/L | researchgate.net, tandfonline.com |

| Sample Throughput | >100 samples/hour (estimated) | ~24 samples/hour | researchgate.net, tandfonline.com |

| Relative Standard Deviation (RSD) | 0.15% | < 0.6% | researchgate.net, tandfonline.com |

This interactive table allows for a direct comparison of the capabilities of FIA and SIA in the context of phenolic compound analysis.

The research findings for related phenolic compounds underscore the potential of FIA and SIA for the high-throughput screening of this compound. For example, a study on the simultaneous determination of o- and p-nitrophenol by FIA with diode-array detection reported a linear calibration range from 0.1 to 12 mg/L and a detection limit of 0.03 mg/L for both compounds. researchgate.net The relative standard deviation was an impressive 0.15%, highlighting the high precision of the method. researchgate.net

In another study, a SIA system for the determination of phenolic compounds using 4-aminoantipyrine yielded a linear range of 0.05 to 25 mg/L with a detection limit of 0.01 mg/L. tandfonline.com This system was capable of analyzing approximately 24 samples per hour with a relative standard deviation of less than 0.6%. tandfonline.com Furthermore, the combination of SIA with a voltammetric "electronic tongue" has been successfully used for the simultaneous determination of o-cresol, p-chlorophenol, and 4-chloro-3-methylphenol, showcasing the adaptability of the technique for complex mixtures. nih.gov

These detailed findings for structurally analogous compounds provide a robust framework for the development and application of FIA and SIA methods for the high-throughput characterization and quantification of this compound in various research settings. The automation, speed, and precision of these techniques make them invaluable for accelerating discovery and analysis pipelines.

Biochemical and Molecular Mechanism of Action Research of Disophenol Sodium

Elucidation of Primary Molecular Targets and Binding Dynamics

The primary mechanism of action of disophenol is the uncoupling of oxidative phosphorylation. ivis.org This process disrupts the critical link between electron transport and ATP synthesis in mitochondria. frontiersin.org Instead of producing ATP, the energy from the proton gradient is lost as heat. wikipedia.org This is a characteristic shared with other dinitrophenols. wikipedia.orgnih.gov

Protein-Ligand Interaction Mapping using Chemical Probes

While specific protein-ligand interaction mapping studies using chemical probes for disophenol sodium are not extensively detailed in the available literature, the understanding of its mechanism suggests interactions with proteins of the inner mitochondrial membrane. The uncoupling of oxidative phosphorylation implies that disophenol, like other protonophores, interacts with the components of the electron transport chain and ATP synthase machinery. frontiersin.orgmdpi.com This interaction increases the permeability of the inner mitochondrial membrane to protons, dissipating the proton gradient necessary for ATP synthesis. nih.gov

Enzymatic Inhibition and Activation Kinetics Studies

Research indicates that the mode of action of disophenol involves the inhibition of the enzyme fumarate (B1241708) reductase, which is crucial for the respiration of certain parasites. google.com This inhibition disrupts the parasite's energy metabolism. The inhibition of enzymatic activity is a key therapeutic strategy for many drugs. nih.gov The kinetics of such inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km) differently. ucdavis.edulibretexts.org For instance, in competitive inhibition, the inhibitor binds to the active site, increasing the apparent Km without changing the Vmax. ucdavis.edu In non-competitive inhibition, the inhibitor binds to a different site, lowering the Vmax but leaving the Km unchanged. ucdavis.edu

Table 1: General Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, competing with the substrate. ucdavis.edulibretexts.org | Unchanged | Increases |

| Non-competitive | Inhibitor and substrate bind to different sites on the enzyme. ucdavis.edulibretexts.org | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. ucdavis.edulibretexts.org | Decreases | Decreases |

This table provides a general overview of reversible enzyme inhibition types and their kinetic effects. Specific kinetic data for this compound's interaction with fumarate reductase would require dedicated experimental analysis.

Receptor Binding Assays and Affinity Determination

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor, providing data on affinity and specificity. youtube.comnumberanalytics.com While specific receptor binding assays for this compound are not prominently featured in the reviewed literature, its mechanism as an uncoupler of oxidative phosphorylation suggests its primary targets are not classical cell surface receptors but rather components within the mitochondria. ivis.orgfrontiersin.org The affinity of a compound for its target is a critical determinant of its potency.

Investigation of Cellular and Subcellular Biochemical Pathway Modulation

This compound's primary effect is on the fundamental process of cellular energy production.

Impact on Metabolic Pathways and Bioenergetic Processes

The principal impact of this compound is the uncoupling of oxidative phosphorylation. ivis.orgdtic.mil This process disconnects the electron transport chain from ATP synthesis, leading to a rapid consumption of the body's energy reserves. ivis.org Instead of being used to generate ATP, the energy is dissipated as heat. wikipedia.org This disruption of bioenergetics can lead to an increase in the basal metabolic rate. wikipedia.org Studies on similar compounds have shown significant alterations in metabolic pathways, including those related to amino acids and lipids. dovepress.comnih.govresearchgate.net For example, the uncoupling agent 2,4-dinitrophenol (B41442) (DNP) has been shown to increase energy expenditure. nih.gov

Table 2: Effects of Uncoupling Agents on Cellular Bioenergetics

| Parameter | Effect | Reference |

| Oxidative Phosphorylation | Uncoupled | ivis.orgdtic.mil |

| ATP Production | Decreased | wikipedia.org |

| Energy Expenditure | Increased | nih.gov |

| Basal Metabolic Rate | Increased | wikipedia.org |

| Heat Production | Increased | wikipedia.org |

Modulation of Cellular Signaling Cascades

The disruption of cellular energy balance by uncoupling agents can have downstream effects on various cellular signaling cascades. For instance, alterations in ATP levels and the generation of reactive oxygen species (ROS), which can be a consequence of a dysfunctional electron transport chain, are known to influence signaling pathways that regulate cell proliferation, differentiation, and apoptosis. uvlf.sk Some studies have indicated that compounds affecting mitochondrial function can modulate inflammatory responses and other signaling pathways. frontiersin.org However, specific research detailing the direct modulation of cellular signaling cascades by this compound is limited.

Influence on Nucleic Acid and Protein Synthesis Pathways

The primary mechanism of action attributed to Disophenol (2,6-diiodo-4-nitrophenol) is the uncoupling of oxidative phosphorylation. ivis.org In this process, the compound disrupts the tight coupling between the electron transport chain and ATP synthesis, causing energy to be dissipated as heat rather than being stored in ATP. ivis.org This mode of action is similar to that of other nitrophenolic compounds like pentachlorophenol. ivis.org

Research into the broader biochemical effects of related nitrophenols suggests a limited direct impact on macromolecular synthesis. For instance, studies on a similar dinitrophenol compound indicated that it did not alter the protein, RNA, or acid-soluble ribose content in lens tissue. karger.com Furthermore, that particular compound did not affect in vitro RNA synthesis. karger.com While many antimicrobial and antiparasitic drugs function by directly inhibiting the synthesis of nucleic acids or proteins, this does not appear to be the principal pathway for disophenol's activity. creative-biolabs.comunlp.edu.ar The core activity of disophenol and its analogs is centered on the disruption of cellular energy metabolism rather than direct interference with the genetic machinery or protein production pathways. ivis.org Some compatible solutes, in contrast, are known to stabilize nucleic acid structures and are even used as additives to improve the yield and specificity of polymerase chain reactions (PCR). nih.gov

Functional Genomics and Proteomics Approaches to Target Identification

Functional genomics and proteomics represent a comprehensive and systematic approach to identifying and describing the cellular processes and pathways involved in both normal and disease states. nih.gov These modern disciplines have shifted research focus from genome sequencing to determining genome function. nih.gov Methodologies such as DNA microarrays, CRISPR-based screening, and particularly proteomics—which analyzes protein expression, variations, and interactions—are central to identifying novel drug targets and understanding a compound's mechanism of action. nih.govnuvisan.com

Despite the power of these technologies, there is no evidence in the public domain of functional genomics or proteomics studies being specifically applied to identify the molecular targets of this compound. Such studies would involve creating customized cell models, performing large-scale screening to understand genotype-phenotype relationships, and employing advanced bioinformatics to analyze the resulting multi-omics datasets. nuvisan.com A proteomics approach would be particularly suited to analyzing the global changes in protein expression or thermal stability within a parasite's cells upon exposure to disophenol, potentially revealing its direct protein interactors. nih.gov

High-throughput screening (HTS) technologies are essential in modern drug discovery for rapidly assessing the interaction between a ligand (like disophenol) and its potential protein targets. nih.gov These methods allow for the screening of large compound libraries to identify molecules that bind to a target of interest. europeanpharmaceuticalreview.com A variety of HTS ligand-binding assays exist, including those based on fluorescence, radiometric detection (e.g., Scintillation Proximity Assay), and mass spectrometry. nih.goveuropeanpharmaceuticalreview.com

More recent advancements include the Cellular Thermal Shift Assay (CETSA), which measures a protein's change in thermal stability upon ligand binding within a cellular environment. nih.gov This technique can be adapted for HTS formats, such as the SplitLuc CETSA or HiBiT CETSA, to screen thousands of compounds efficiently. nih.govbmglabtech.com These assays can be performed on whole cells or cell-derived membrane fragments and are capable of identifying specific inhibitors and allosteric regulators. mesoscale.com However, a review of available scientific literature indicates that these specific high-throughput ligand binding technologies have not been used to study this compound or to identify its molecular targets.

Proteome profiling is a powerful technique used to identify the proteins that interact with a small molecule. Thermal Proteome Profiling (TPP) is a prominent method in this field, based on the principle that proteins become more or less resistant to heat-induced denaturation when bound to a ligand. embopress.orgnih.gov By combining TPP with quantitative mass spectrometry, it is possible to monitor the melting profiles of thousands of proteins simultaneously within their native context, thereby identifying a drug's targets and off-targets. nih.govbiorxiv.org

This approach has been successfully used to study interactions with drugs, metabolites, and other proteins. embopress.org Variations of the technique, such as the proteome integral stability alteration (PISA) assay, have been developed to improve throughput. islandscholar.ca While proteome profiling could provide significant insights into the specific proteins that this compound interacts with inside the parasite, leading to its anthelmintic effect, there are no published studies where this methodology has been applied to this compound. frontlinegenomics.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com By designing, synthesizing, and testing a series of related compounds, researchers can identify the key structural features, or pharmacophore, responsible for a molecule's therapeutic effects and selectivity. oncodesign-services.complos.org

For disophenol (2,6-diiodo-4-nitrophenol), the key structural components are the phenol (B47542) ring, the two iodine atoms at positions 2 and 6, and the nitro group at position 4. Research on closely related analogs highlights the importance of these features. Studies on 2,6-diiodo-4-nitrophenol (B1216091), 2,6-diiodo-4-nitrophenyl acetate (B1210297), and 2,6-diiodo-4-nitroanisole have shown a complex interplay of hydrogen bonds, iodo-nitro interactions, and aromatic stacking that dictates their supramolecular structures. ncats.io This suggests that the specific arrangement of the iodine atoms and the electron-withdrawing nitro group is critical for molecular recognition and, by extension, biological activity.

Table 1: Structural Features of Disophenol and Related Analogs

| Compound Name | Core Structure | Substituent at Phenolic Oxygen | Key Interactions Noted in Research |

|---|---|---|---|

| Disophenol (2,6-diiodo-4-nitrophenol) | 2,6-diiodo-4-nitrophenyl | -H (Hydrogen) | Hydrogen Bonding, Iodo-Nitro Interactions ncats.io |

| 2,6-diiodo-4-nitrophenyl acetate | 2,6-diiodo-4-nitrophenyl | -C(O)CH3 (Acetate) | Iodo-Nitro Interactions, π-π Stacking ncats.io |

| 2,6-diiodo-4-nitroanisole | 2,6-diiodo-4-nitrophenyl | -CH3 (Methyl) | Iodo-Nitro Interactions, π-π Stacking researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that builds upon SAR studies to create mathematical models predicting the biological activity of chemicals based on their structural properties. medcraveonline.comjocpr.com These models correlate physicochemical descriptors of molecules—such as lipophilicity (LogP), electronic properties, and steric factors—with their observed activities (e.g., IC50 values). jocpr.commdpi.com The goal is to establish a reliable quantitative relationship that can be used to predict the activity of novel, unsynthesized molecules, thereby accelerating drug design. medcraveonline.com

The development of a QSAR model involves several key steps: data collection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression, and rigorous validation. jocpr.commdpi.com For a molecule like disophenol, relevant descriptors in a QSAR model would likely include:

Electronic Descriptors: Parameters describing the electron-withdrawing nature of the nitro group and the acidity of the phenolic proton.

Steric/Topological Descriptors: Descriptors related to the size and position of the large iodine atoms, such as the Wiener index or Balaban indices. vietnamjournal.ru

Lipophilicity Descriptors: LogP values, which influence the compound's ability to cross biological membranes.

Despite the utility of this approach, a search of scientific databases reveals no publicly available QSAR models specifically developed for this compound or its close analogs.

Halogen bonding is a highly directional, non-covalent interaction between an electron-poor region on a halogen atom (the σ-hole) and a Lewis base (e.g., an electron donor like oxygen or nitrogen). blogspot.comnih.gov This interaction has emerged as a powerful tool in medicinal chemistry and molecular recognition, often acting analogously to a hydrogen bond. nih.govrsc.org The strength of a halogen bond is dependent on the halogen, increasing in the order F ≪ Cl < Br < I. nih.gov

The chemical structure of disophenol is exceptionally well-suited for forming strong halogen bonds. It possesses two iodine atoms, which are the most potent halogen bond donors. nih.gov Furthermore, the presence of the strongly electron-withdrawing nitro group on the aromatic ring significantly enhances the positive electrostatic potential of the σ-hole on the iodine atoms, making the resulting halogen bonds more favorable and stronger. blogspot.com This "iodo-nitro interaction" has been observed in the crystal structures of related compounds, confirming its structural importance. ncats.io Therefore, it is highly probable that halogen bonding plays a critical role in the molecular recognition of disophenol by its biological target(s) within the parasite, contributing significantly to its mechanism of action.

Table 2: Key Characteristics of Halogen Bonding

| Feature | Description | Relevance to this compound |

|---|---|---|

| Directionality | The interaction is highly directional, occurring along the axis of the covalent bond to the halogen. blogspot.com | Provides specificity in binding to a biological target. |

| Strength | Increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov | The two iodine atoms make disophenol a very strong halogen bond donor. |

| σ-hole | A region of positive electrostatic potential on the outer surface of the halogen atom. blogspot.com | The electron-withdrawing nitro group enhances the σ-hole on the iodine atoms, strengthening the interaction. |

| Acceptor | Interacts with Lewis basic sites such as carbonyl oxygens, amine nitrogens, or aromatic rings. blogspot.com | Likely interacts with key amino acid residues in the active site of a target protein. |

Comparative Biochemical Interactions with Ion Channels and Transporters

The primary mechanism of action of this compound (2,6-diiodo-4-nitrophenol) is the uncoupling of oxidative phosphorylation. ivis.org This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and a dissipation of energy as heat. ivis.org While this is its principal mode of action, the resulting depletion of cellular ATP has significant downstream consequences on the function of various ion channels and transporters that are dependent on this energy source for maintaining ion gradients across cellular membranes. Furthermore, as a substituted phenol, this compound may exhibit direct interactions with certain ion channels, a characteristic observed in other phenolic compounds. pjoes.comnih.gov

Research into the specific interactions of this compound with ion channels and transporters is not as extensive as for other compounds. However, by examining studies on structurally related nitrophenols, such as 2,4-dinitrophenol (DNP), and the broader class of phenolic compounds, a comparative biochemical profile can be inferred.

Interactions with Potassium (K+) Channels

Studies on DNP have shown that it can modulate the activity of ATP-sensitive potassium (K-ATP) channels. For instance, DNP has been observed to activate K-ATP channels in ventricular cells. capes.gov.br This activation is likely a consequence of the decrease in intracellular ATP concentration caused by the uncoupling of oxidative phosphorylation. K-ATP channels are crucial in coupling cellular metabolism to electrical activity, and their opening in response to lowered ATP levels leads to membrane hyperpolarization.

Interactions with Sodium (Na+) and Calcium (Ca2+) Channels

The disruption of ATP production by nitrophenols indirectly affects the function of crucial ion pumps like the Na+/K+-ATPase and Ca2+-ATPase. Inhibition of these pumps leads to an alteration in intracellular ion concentrations. Research on DNP at the neuromuscular junction has indicated that it causes an increase in spontaneous transmitter release, a process that is not immediately altered by the blockade of sodium and calcium channels, suggesting a primary effect on mitochondrial calcium handling. nih.gov However, prolonged exposure and ATP depletion will inevitably impact the function of voltage-gated sodium and calcium channels, which are essential for neuronal excitability and signaling. nih.gov Phenolic compounds, in general, have been noted to block ion channels, and it is plausible that this compound could exert similar direct inhibitory effects. pjoes.com

Interactions with Other Ion Channels and Transporters

The broader class of phenolic compounds has been shown to interact with a variety of other ion channels. For example, thymol (B1683141) and other alkyl-substituted phenols are known to activate the transient receptor potential ankyrin 1 (TRPA1) channel. nih.gov Additionally, various phenols and their derivatives can modulate the activity of GABA-A receptors, which are ligand-gated chloride ion channels. nih.gov While direct evidence for this compound is scarce, its phenolic structure suggests the potential for similar interactions.

Furthermore, the anthelmintic activity of compounds like Disophenol is linked to the disruption of the parasite's energy metabolism. google.comnih.gov This can indirectly affect various ion transport mechanisms in the parasite that are vital for its survival, including those involved in nutrient uptake and neuromuscular function. uq.edu.au Some anthelmintics are known to interact with glutamate-gated chloride ion channels and ABC transporters, though the specific role of this compound in modulating these transporters requires further investigation. uq.edu.au

The following table summarizes the known and inferred interactions of this compound and related phenolic compounds with various ion channels and transporters.

| Ion Channel/Transporter Family | Specific Channel/Transporter | Interacting Compound(s) | Observed/Inferred Effect | Reference(s) |

| Potassium Channels | ATP-sensitive K+ channels (K-ATP) | 2,4-dinitrophenol (DNP) | Activation (due to decreased ATP) | capes.gov.br |

| Sodium & Calcium Channels | Voltage-gated Na+ channels | Phenolic compounds (general) | Potential for direct blockade | pjoes.com |

| Voltage-gated Ca2+ channels | 2,4-dinitrophenol (DNP) | Indirect effects on Ca2+ homeostasis | nih.gov | |

| Ligand-Gated Ion Channels | GABA-A Receptors | Phenolic compounds (general) | Modulation of channel activity | nih.gov |

| Glutamate-gated Cl- channels | Other anthelmintics | Potential target for anthelmintic action | uq.edu.au | |

| Transient Receptor Potential Channels | TRPA1 | Thymol and other alkyl phenols | Activation | nih.gov |

| Transporters | Na+/K+-ATPase | Nitrophenols (inferred) | Inhibition due to ATP depletion | nih.gov |

| Ca2+-ATPase | Nitrophenols (inferred) | Inhibition due to ATP depletion | ||

| ABC Transporters | Other anthelmintics | Potential for interaction | uq.edu.au |

It is important to note that much of the data on specific ion channel interactions is derived from studies on related compounds. Direct and comprehensive research on the comparative biochemical interactions of this compound itself with a wide array of ion channels and transporters is needed to fully elucidate its molecular pharmacology beyond its established role as an uncoupler of oxidative phosphorylation.

Comparative Biochemical Pharmacology and Chemical Biology of Disophenol Sodium

Comparative Analysis with Structurally Related Diiodonitrophenols and Other Nitroaromatic Compounds

Disophenol sodium, chemically known as sodium 2,6-diiodo-4-nitrophenolate, belongs to the class of nitroaromatic compounds. nih.gov Its biological activities and mechanisms of action are often understood by comparing them with structurally similar diiodonitrophenols and other nitroaromatic compounds.

Analogous Molecular Target Engagement and Biochemical Pathway Perturbation

Nitroaromatic compounds, including this compound, generally require bioactivation through the reduction of their nitro group to exert their biological effects. This process is often carried out by nitroreductases found in target organisms. encyclopedia.pub The resulting reactive nitroso, hydroxylamino, and amino derivatives can then interact with various cellular macromolecules.

While specific molecular targets for this compound are not extensively detailed in the provided search results, related nitroaromatic compounds have been shown to interfere with crucial biochemical pathways. For instance, some nitroaromatic antibiotics are known to disrupt the electron transport chain and inhibit DNA and protein synthesis in susceptible organisms. encyclopedia.pub Structurally similar phenols are recognized for their membrane-active properties, which can disrupt cellular integrity and function. unlp.edu.ar

The biological activity of many nitroaromatic compounds is linked to their ability to induce oxidative stress. For example, o-phenylphenol (OPP), a related phenolic compound, has been reported to induce the formation of reactive oxygen species (ROS) in rats. researchgate.net This production of ROS can lead to damage of vital cellular components like lipids, proteins, and DNA.

Mechanistic Differences in Cellular and Subcellular Responses

Despite sharing a common nitroaromatic core, subtle structural differences can lead to significant variations in the biological activities and mechanisms of action among these compounds. For example, a comparison between o-phenylphenol (OPP) and its sodium salt (SOPP) revealed mechanistic differences in their effects. europa.eu SOPP was found to be more potent in certain toxicological endpoints, and these differences were attributed to factors such as higher sodium concentrations in urine and increased urinary pH. europa.eueuropa.eu

The nature and position of substituents on the aromatic ring play a crucial role in determining the compound's reactivity, lipophilicity, and ability to interact with specific molecular targets. The iodine atoms in disophenol, for instance, significantly influence its physicochemical properties compared to non-iodinated nitrophenols. These differences can affect how the compound is absorbed, distributed, metabolized, and ultimately how it interacts with cellular and subcellular structures.

Chemoinformatic and Computational Approaches to Comparative Studies

Chemoinformatics and computational methods are increasingly valuable tools for understanding and predicting the biological activities of chemical compounds, including this compound and its analogs. u-strasbg.frscirp.org These approaches can provide insights into structure-activity relationships and guide the design of new, more effective, or safer compounds. uthsc.edu

Molecular Docking and Dynamics Simulations for Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govscirp.orgjpionline.org For this compound and its analogs, docking studies can help identify potential binding sites on target proteins and predict the strength of these interactions. nih.gov For example, docking studies have been successfully used to investigate the binding of various ligands to targets like cyclooxygenase (COX) enzymes and voltage-gated sodium channels. nih.govscirp.org

Molecular dynamics (MD) simulations can further refine these predictions by providing a detailed view of the conformational changes that occur when a ligand binds to its target. researchgate.netnih.gov These simulations can help to understand the stability of the ligand-protein complex and the role of individual amino acid residues in the binding process. researchgate.net

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues

Drug design strategies can be broadly categorized as either ligand-based or structure-based. uthsc.edu

Ligand-based drug design relies on the knowledge of molecules that are known to interact with a specific target. gardp.org By comparing the structural and physicochemical properties of active and inactive compounds, it is possible to develop a pharmacophore model that defines the essential features required for biological activity. This approach has been used to design novel nitroaromatic compounds with improved properties. encyclopedia.pub

Structure-based drug design utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. uthsc.edu This approach often involves techniques like molecular docking and virtual screening to identify promising lead compounds from large chemical libraries. uthsc.edu

Both approaches have been instrumental in the development of new therapeutic agents and can be applied to the study of this compound and its analogs to explore their therapeutic potential and to design new compounds with optimized properties. uthsc.edufrontiersin.orgfrontiersin.org

Investigation of Synergistic and Antagonistic Biochemical Interactions with Other Chemical Entities

The biological effect of a compound can be significantly altered when it is administered in combination with other chemical entities. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one compound reduces the effectiveness of the other. mdpi.comnih.govnih.gov

Investigating these interactions is crucial for understanding the full pharmacological profile of a compound like this compound. For instance, studies have shown that the antifungal activity of certain drugs can be enhanced when used in combination with other molecules. nih.govbiorxiv.org Conversely, some drug combinations can lead to antagonistic effects, reducing their therapeutic efficacy. nih.gov

The mechanisms underlying these interactions can be complex and may involve effects on drug absorption, metabolism, or action at the molecular target. mdpi.com Understanding these interactions can help to optimize therapeutic strategies and avoid unwanted drug-drug interactions.

Environmental Transformation and Degradation Pathways of Disophenol Sodium

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation encompasses chemical and physical processes that transform a compound without the involvement of biological organisms. For Disophenol sodium, the primary abiotic degradation pathways are expected to be photodegradation, hydrolysis, and chemical oxidation.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, photolysis is a significant degradation pathway for many organic pollutants, particularly those with chromophores that absorb light in the solar spectrum, such as nitrophenols. cdc.gov The nitro group and the phenolic ring in the this compound molecule are expected to absorb ultraviolet (UV) and visible light, initiating photochemical reactions.

Table 1: Potential Photodegradation Reactions of Halogenated Nitrophenols

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nitro Group Reduction | The -NO2 group is reduced to an amino group (-NH2). | 2,6-diiodo-4-aminophenol |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the aromatic ring. | Iodinated hydroquinones or catechols |

| Dehalogenation | Removal of iodine atoms from the aromatic ring. | 2-iodo-4-nitrophenol, 4-nitrophenol (B140041) |

| Ring Cleavage | Opening of the aromatic ring structure. | Aliphatic organic acids |

Note: This table is based on general photodegradation pathways of nitrophenols and halogenated aromatic compounds, as specific data for 2,6-diiodo-4-nitrophenol (B1216091) is not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, significant hydrolysis under typical environmental pH conditions (pH 5-9) is not expected to be a primary degradation pathway due to the stability of the aryl-iodine and aryl-nitro bonds. nih.gov

Chemical oxidation in the environment can be initiated by reactive oxygen species such as hydroxyl radicals (•OH), which are ubiquitous in sunlit surface waters and can be generated through various photochemical processes. While specific studies on the chemical oxidation of 2,6-diiodo-4-nitrophenol are lacking, it is anticipated that the aromatic ring would be susceptible to attack by these strong oxidants, leading to hydroxylation and eventual ring cleavage. The reactivity of 2,6-diiodo-4-nitrophenol is expected to be influenced by its phenolic nature, which can react as a weak acid. chemicalbook.com

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is often the most significant pathway for the removal of xenobiotic compounds from the environment. The presence of nitro and iodo substituents on the aromatic ring of Disophenol can make it resistant to microbial attack.

Studies directly investigating the aerobic and anaerobic biodegradation of 2,6-diiodo-4-nitrophenol are scarce. However, research on structurally similar compounds, such as 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), provides valuable insights into potential biodegradation pathways. nih.govresearchgate.net

Under aerobic conditions , bacteria have been shown to degrade halogenated nitrophenols. For instance, Cupriavidus sp. strain CNP-8 can utilize 2,6-DBNP as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation kinetics for this process were found to follow the Haldane inhibition model, indicating that high concentrations of the compound can inhibit microbial activity. nih.gov

Under anaerobic conditions , the degradation of nitrophenols often proceeds through the reduction of the nitro group to an amino group, forming aminophenols. cdc.gov Studies on 2-nitrophenol (B165410) and 4-nitrophenol have shown that over 50% degradation can occur within 10 days in flooded soils. cdc.gov The half-life of 4-nitrophenol in topsoil under anaerobic conditions is estimated to be around 14 days. cdc.gov It is plausible that 2,6-diiodo-4-nitrophenol could undergo a similar initial reductive transformation under anaerobic conditions.

Several bacterial species have been identified that can degrade nitrophenols. For the structurally similar 2,6-DBNP, Cupriavidus sp. strain CNP-8 has been extensively studied. nih.govresearchgate.net The key enzymes involved in the initial steps of degradation in this bacterium have been identified as a two-component FADH2-dependent monooxygenase system, encoded by the hnpA and hnpB genes. nih.gov

HnpA (monooxygenase): This enzyme catalyzes the sequential denitration and debromination of 2,6-DBNP.

HnpB (flavin reductase): This enzyme provides the reduced flavin required by HnpA.

Following the initial attack by the monooxygenase, a dioxygenase, HnpC, is proposed to catalyze the ring-cleavage of the resulting intermediate. nih.gov

In the case of other nitrophenols, various Rhodococcus species have been shown to be effective degraders. For example, Rhodococcus sp. strain PN1 utilizes a two-component 4-nitrophenol hydroxylase (NphA1 and NphA2) to oxidize 4-nitrophenol to 4-nitrocatechol. nih.gov

Table 2: Microbial Species and Enzymes Involved in the Degradation of Halogenated Nitrophenols

| Microbial Species | Compound Degraded | Key Enzymes |

|---|---|---|

| Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol | HnpA (FADH2-dependent monooxygenase), HnpB (flavin reductase), HnpC (dioxygenase) |

| Rhodococcus sp. PN1 | 4-nitrophenol | NphA1 & NphA2 (two-component 4-nitrophenol hydroxylase) |

| Rhodococcus imtechensis RKJ300 | 4-nitrophenol, 2-chloro-4-nitrophenol, 2,4-dinitrophenol (B41442) | Oxidative and reductive enzymes |

| Rhodococcus sp. 21391 | p-nitrophenol | RsNcpAB (two-component p-nitrophenol monooxygenase) nih.gov |

Note: This table includes data for structurally related compounds to infer potential degrading species and enzymes for this compound.

The metabolic fate of this compound in environmental compartments like soil and water will depend on the prevailing redox conditions and the microbial communities present.

Based on the degradation pathway of 2,6-DBNP by Cupriavidus sp. CNP-8, a plausible aerobic metabolic pathway for 2,6-diiodo-4-nitrophenol can be proposed. The initial step would likely be the enzymatic removal of the nitro group as nitrite, followed by the removal of the iodine atoms. nih.gov This would lead to the formation of a halogenated hydroquinone (B1673460) or a similar intermediate, which would then undergo ring cleavage.

Proposed Aerobic Degradation Pathway of 2,6-diiodo-4-nitrophenol (based on 2,6-DBNP degradation):

2,6-diiodo-4-nitrophenol → [Intermediate iodinated catechols/hydroquinones] → Ring cleavage products (e.g., aliphatic acids) → CO2 + H2O + I- + NO2-

In anaerobic environments, the initial transformation product is likely to be 2,6-diiodo-4-aminophenol, resulting from the reduction of the nitro group. cdc.gov The subsequent fate of this amino-derivative would depend on the specific microbial consortia present and could involve further degradation or persistence in the environment.

The persistence of pharmaceuticals in water/sediment systems can vary greatly. While some compounds are readily degraded, others can be highly persistent with half-lives exceeding a year. nih.gov Sorption to sediment can also be a significant factor in the environmental fate of such compounds. nih.gov

Factors Influencing Environmental Persistence and Transformation Kinetics of this compound

Impact of pH, Temperature, and Oxygen Availability

The chemical stability and microbial degradation of phenolic compounds are significantly influenced by the pH, temperature, and oxygen levels of the surrounding environment.

pH: The pH of the medium can dictate the ionization state of this compound, which in turn affects its reactivity, sorption, and bioavailability. Phenolic compounds generally exhibit greater stability in acidic conditions and become more susceptible to degradation and transformation under alkaline (high pH) conditions. For instance, studies on other phenolic compounds have shown that caffeic, chlorogenic, and gallic acids are not stable at high pH. dtu.dk The rate of iodination of 2,4-dichlorophenol, a related halogenated phenol (B47542), has been shown to increase significantly with a rise in pH from 6.0 to 8.0. osu.edu This suggests that the degradation of this compound may be accelerated in neutral to alkaline environments. The optimal pH for the microbial degradation of phenols is often near neutral, as extreme pH values can be detrimental to microbial activity. For example, the degradation of 4-nitrophenol by certain bacteria is enhanced at a higher pH due to increased bioavailability and reduced toxicity of the compound. niscpr.res.in

Temperature: Temperature influences the rates of both abiotic and biotic degradation processes. Generally, an increase in temperature accelerates chemical reactions and enhances microbial metabolism, leading to faster degradation of organic compounds. Studies on phenol degradation have shown that the rate of microbial breakdown increases with temperature, up to an optimal point for the specific microorganisms involved. nih.govnih.govresearchgate.net For example, the microbiological degradation of phenol in industrial wastewater was found to increase significantly as the temperature rose from 10°C to 24°C. nih.gov Conversely, lower temperatures tend to decrease the rate of degradation, thereby increasing the persistence of the chemical in the environment. nih.gov The degradation of some herbicides has been observed to be slower in colder seasons. nih.gov

Oxygen Availability: The presence or absence of oxygen is a critical determinant for the microbial degradation pathways of aromatic compounds. Aerobic (oxygen-present) conditions generally favor the rapid breakdown of halogenated aromatic compounds. nih.gov Microorganisms utilize oxygen in the initial stages of breaking down the aromatic ring structure. nih.gov In anaerobic (oxygen-absent) conditions, the degradation of many aromatic hydrocarbons is significantly slower or may not occur at all. nih.gov However, some specialized anaerobic microorganisms can dehalogenate aromatic compounds, a process where a halogen atom is replaced with a hydrogen atom. nih.gov The complete mineralization of this compound is therefore expected to be more efficient in aerobic environments.